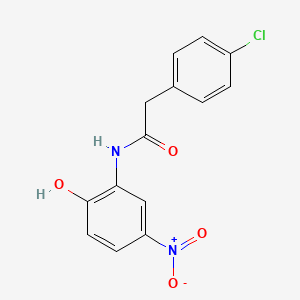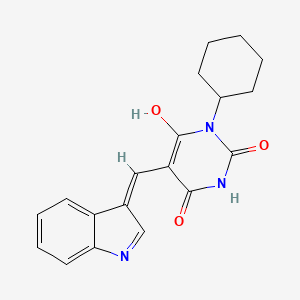![molecular formula C22H25N5O B5989364 [2-[2-(Ethylamino)pyrimidin-5-yl]-8-methylquinolin-4-yl]-(2-methylpyrrolidin-1-yl)methanone](/img/structure/B5989364.png)
[2-[2-(Ethylamino)pyrimidin-5-yl]-8-methylquinolin-4-yl]-(2-methylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[2-(Ethylamino)pyrimidin-5-yl]-8-methylquinolin-4-yl]-(2-methylpyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(Ethylamino)pyrimidin-5-yl]-8-methylquinolin-4-yl]-(2-methylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of ethylamine with a suitable diketone precursor under acidic conditions.
Quinoline Ring Formation: The quinoline ring is formed through a Friedländer synthesis, which involves the reaction of aniline derivatives with ketones in the presence of a Lewis acid catalyst.
Coupling of Pyrimidine and Quinoline Rings: The pyrimidine and quinoline rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Pyrrolidine Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrimidine and quinoline rings.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, [2-[2-(Ethylamino)pyrimidin-5-yl]-8-methylquinolin-4-yl]-(2-methylpyrrolidin-1-yl)methanone is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
作用机制
The mechanism of action of [2-[2-(Ethylamino)pyrimidin-5-yl]-8-methylquinolin-4-yl]-(2-methylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it may interact with cellular receptors, triggering signaling cascades that lead to various physiological effects.
相似化合物的比较
Similar Compounds
[2-(Aminopyrimidin-4-yl)(pyridin-4-yl)methanone]: This compound shares a similar pyrimidine and pyridine structure but lacks the quinoline and pyrrolidine moieties.
[2-(Ethylamino)pyrimidin-5-yl]-8-methylquinoline: This compound is similar but does not contain the methanone and pyrrolidine groups.
Uniqueness
The uniqueness of [2-[2-(Ethylamino)pyrimidin-5-yl]-8-methylquinolin-4-yl]-(2-methylpyrrolidin-1-yl)methanone lies in its multi-ring structure, which provides a diverse range of chemical reactivity and potential applications. The presence of both pyrimidine and quinoline rings, along with the pyrrolidine moiety, allows for unique interactions with biological targets and the development of novel derivatives with enhanced properties.
属性
IUPAC Name |
[2-[2-(ethylamino)pyrimidin-5-yl]-8-methylquinolin-4-yl]-(2-methylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-4-23-22-24-12-16(13-25-22)19-11-18(21(28)27-10-6-8-15(27)3)17-9-5-7-14(2)20(17)26-19/h5,7,9,11-13,15H,4,6,8,10H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSYULFZYQFSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C2=NC3=C(C=CC=C3C(=C2)C(=O)N4CCCC4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(2,5-dimethylphenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5989284.png)
![N-[5-(1-{1-[(2,4-difluorophenyl)amino]-1-oxopropan-2-yl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5989294.png)
amino]methyl}-2-thienyl)ethanone](/img/structure/B5989300.png)
![2-{1-(3,4-difluorobenzyl)-4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5989314.png)
![1-[(3-methoxyphenyl)methyl]-N-[4-(2-methylimidazol-1-yl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B5989316.png)
![7-(4-Cyclohexylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5989323.png)
![1-(cyclobutylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B5989327.png)

![N~1~-(2-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5989342.png)
![(5E)-2-amino-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B5989350.png)
![1-[2-(3-chlorophenyl)ethyl]-4-[(3-pyridinylmethyl)amino]-2-pyrrolidinone](/img/structure/B5989360.png)

![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[oxo(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5989362.png)
![1-(4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5989371.png)
